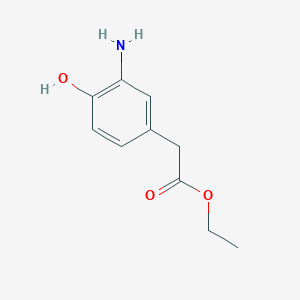

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H13NO3. This compound is characterized by the presence of an ethyl ester group, an amino group, and a hydroxyphenyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate typically involves the esterification of 3-amino-4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and hydroxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted phenylacetates.

Applications De Recherche Scientifique

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Ethyl 2-(4-hydroxyphenyl)acetate: Lacks the amino group, resulting in different chemical reactivity and biological activity.

Ethyl 2-(3-amino-4-methoxyphenyl)acetate: Contains a methoxy group instead of a hydroxy group, which affects its solubility and reactivity.

Ethyl 2-(3-amino-4-chlorophenyl)acetate: The presence of a chlorine atom alters its electronic properties and reactivity.

Uniqueness: Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which allows for a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in various applications.

Activité Biologique

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, a compound featuring an amino group and a phenolic hydroxyl group, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and comparative analyses with similar compounds, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula: C11H13N1O3

- Functional Groups: Amino group (-NH2), Hydroxy group (-OH), and Ethyl acetate moiety.

The presence of these functional groups enhances its reactivity and biological activity, making it a candidate for medicinal chemistry applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against various pathogens reported the following Minimum Inhibitory Concentration (MIC) values:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 8 |

These results suggest that the compound may serve as a potential antimicrobial agent, particularly effective against Gram-positive bacteria and fungi.

Antioxidant Properties

In addition to its antimicrobial activity, the compound has shown promising antioxidant properties. The DPPH radical scavenging assay demonstrated that this compound can effectively neutralize free radicals, indicating its potential use in preventing oxidative stress-related diseases. Comparative antioxidant activity results are summarized below:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 10 |

| Butylated Hydroxytoluene (BHT) | 15 |

The lower IC50 value for ascorbic acid indicates it is more potent; however, this compound shows considerable activity .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding: The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

- Covalent Bond Formation: The amino group can react with nucleophilic sites on enzymes or receptors, modulating their activity.

These interactions suggest a multifaceted mechanism of action that could be exploited in drug development.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(4-amino-3-hydroxyphenyl)acetate | Similar phenolic structure | Different positioning of amino and hydroxy groups |

| Ethyl 2-(3-nitro-4-hydroxyphenyl)acetate | Contains a nitro group | Potentially less biologically active |

| Ethyl 2-(3-amino-4-methoxyphenyl)acetate | Contains a methoxy group | Alters electronic properties |

This compound's specific combination of functional groups enhances its solubility and reactivity, making it particularly suitable for medicinal applications compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy: A study conducted by Xiao et al. (2010) demonstrated that derivatives of phenolic compounds exhibit significant antibacterial properties, supporting the potential use of this compound in developing new antibiotics.

- Antioxidant Activity Assessment: Research highlighted the antioxidant capabilities of this compound through various assays, showcasing its ability to scavenge free radicals effectively .

Propriétés

IUPAC Name |

ethyl 2-(3-amino-4-hydroxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIJQCDTQOIKFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the key structural features of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate as revealed by the research?

A1: The research primarily focuses on the crystal structure of this compound. [] It reveals that the asymmetric unit of this compound comprises two crystallographically independent molecules. Interestingly, these molecules exhibit distinct conformations of the ethoxycarbonyl groups. One molecule adopts a twisted conformation with a C—C—O—C torsion angle of 83.6° (6), while the other exhibits a straight chain conformation with a torsion angle of −171.1° (3). These conformational differences highlight the flexibility of the molecule. Additionally, the study elucidates the crucial role of intermolecular hydrogen bonds (N—H⋯O, O—H⋯N, and C—H⋯O) in stabilizing the crystal structure. Furthermore, intramolecular hydrogen bonding is observed between the amino (N) and phenolic (O) atoms within the molecule. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.